

Ferrotungsten Analysis: A Guide to ASTM Standards for Material Testing and Verification

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Compound of Interest

Compound Name: FERROTUNGSTEN)

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferrotungsten, a ferroalloy composed of iron and tungsten, serves as a critical alloying agent in the production of high-speed steels, tool steels, and other specialty alloys. The precise chemical composition of ferrotungsten dictates its metallurgical properties and, consequently, the performance of the final steel products. Therefore, rigorous testing and verification of ferrotungsten are paramount to ensure material quality and consistency. This document provides a detailed overview of the ASTM International standards governing the sampling and chemical analysis of ferrotungsten, along with comprehensive protocols for key analytical methods.

Relevant ASTM Standards

The primary ASTM standards for the specification, sampling, and analysis of ferrotungsten are:

- ASTM A144-04(2019): Standard Specification for Ferrotungsten: This standard outlines the chemical composition requirements for various grades of ferrotungsten.[1]
- ASTM E32-21: Standard Practices for Sampling Ferroalloys and Steel Additives for Determination of Chemical Composition: This standard provides detailed procedures for

obtaining representative samples of ferroalloys, a critical first step for accurate analysis.[2]

Data Presentation: Chemical Composition of Ferrotungsten

According to ASTM A144, ferrotungsten is classified into different grades based on its chemical composition. The following tables summarize the chemical requirements for these grades.

Table 1: Chemical Composition Requirements for Ferrotungsten (ASTM A144)

Element	Grade A (%)	Grade B (%)	Grade C (%)	Grade D (%)
Tungsten	75.0 - 85.0	70.0 - 80.0	70.0 min	70.0 min
Carbon	0.50 max	0.60 max	0.75 max	1.00 max
Phosphorus	0.050 max	0.060 max	0.080 max	0.10 max
Sulfur	0.050 max	0.060 max	0.080 max	0.10 max
Silicon	0.75 max	1.00 max	1.50 max	2.00 max
Manganese	0.50 max	0.75 max	1.00 max	1.50 max
Arsenic	0.10 max	0.15 max	0.20 max	0.20 max
Antimony	0.08 max	0.10 max	0.15 max	0.15 max
Tin	0.10 max	0.15 max	0.20 max	0.20 max
Copper	0.15 max	0.20 max	0.25 max	0.30 max
Bismuth	0.05 max	0.05 max	0.06 max	0.06 max
Molybdenum	0.50 max	0.75 max	1.00 max	1.50 max

Data sourced from ASTM A144-04(2019). The exact composition ranges can be subject to agreement between the manufacturer and the purchaser.

Experimental Protocols

This section provides detailed methodologies for the sampling and chemical analysis of ferrotungsten.

Protocol 1: Sampling of Ferrotungsten (based on ASTM E32)

Objective: To obtain a representative sample of a ferrotungsten lot for chemical analysis.

Materials:

- Shovel or scoop
- Riffle sampler
- Jaw crusher or other suitable crushing equipment
- Pulverizer
- Sample containers (clean, dry, and airtight)

Procedure:

- Gross Sample Collection:
 - For bulk materials (e.g., in piles or railroad cars), collect a number of increments systematically from all accessible parts of the lot. The number of increments depends on the lot size.
 - For material in containers (e.g., drums or bags), select a certain number of containers to be sampled.
- Sample Reduction:
 - The entire gross sample should be crushed to a smaller, uniform particle size. A jaw crusher is commonly used for this initial step.
 - The crushed sample is then thoroughly mixed and divided using a riffle sampler to obtain a smaller, representative subsample.

- Final Sample Preparation:
 - The subsample is further pulverized to a fine powder (typically to pass through an 80-mesh sieve).
 - This final pulp sample is again thoroughly mixed and divided into at least four portions: one for the manufacturer, one for the purchaser, one for an umpire analysis if required, and one to be held in reserve.[\[3\]](#)
 - Each portion should be stored in a clean, dry, and airtight container, properly labeled for identification.

Note: Throughout the sampling process, it is crucial to avoid contamination of the sample. All sampling and processing equipment should be clean and made of materials that do not interfere with the analysis.[\[2\]](#)

Protocol 2: Gravimetric Determination of Tungsten using Cinchonine

Objective: To determine the tungsten content in a ferrotungsten sample by precipitation as tungstic acid, followed by ignition to tungsten trioxide.

Principle: Tungsten is precipitated from an acidic solution as tungstic acid with the aid of cinchonine. The precipitate is then ignited to a constant weight of tungsten trioxide (WO_3), from which the percentage of tungsten is calculated.[\[4\]](#)

Reagents:

- Sodium Carbonate (Na_2CO_3), anhydrous
- Potassium Nitrate (KNO_3)
- Hydrochloric Acid (HCl), concentrated and 1:1 (v/v)
- Cinchonine solution (10%): Dissolve 10 g of cinchonine in 100 mL of 1:1 HCl.

- Cinchonine wash solution: Dilute 5 mL of the 10% cinchonine solution to 1 liter with hot deionized water.
- Deionized water

Procedure:

- Sample Decomposition:
 - Accurately weigh 0.5 - 1.0 g of the finely powdered ferrotungsten sample into a platinum crucible.
 - Add 5 g of anhydrous sodium carbonate and 0.5 g of potassium nitrate to the crucible and mix thoroughly.
 - Heat the crucible gradually, then strongly, until the mixture is in a state of quiet fusion.
 - Cool the crucible and place it in a 250 mL beaker. Add approximately 100 mL of hot deionized water and digest until the fused mass disintegrates.^[4]
- Precipitation of Tungstic Acid:
 - Carefully acidify the solution with 1:1 HCl, adding a slight excess.
 - Heat the solution to boiling and add 10 mL of the 10% cinchonine solution with constant stirring.
 - Continue to gently boil for a few minutes to allow the precipitate to coagulate.
 - Remove from heat and allow the precipitate to settle for at least one hour, or preferably overnight.^[4]
- Filtration and Washing:
 - Filter the precipitate through an ashless filter paper (e.g., Whatman No. 40).
 - Wash the precipitate thoroughly with the hot cinchonine wash solution to remove any soluble impurities.

- Ignition and Weighing:
 - Transfer the filter paper containing the precipitate to a tared porcelain or platinum crucible.
 - Carefully dry and then char the filter paper in a muffle furnace without allowing it to ignite.
 - Increase the temperature to 750-800°C and ignite to a constant weight.
 - Cool the crucible in a desiccator and weigh it accurately.[\[4\]](#)
- Calculation:
 - The percentage of tungsten (W) is calculated as follows: $\% W = (\text{Weight of } \text{WO}_3 \text{ (g)} \times 0.793 \times 100) / \text{Weight of Sample (g)}$ Where 0.793 is the gravimetric factor for converting WO_3 to W.[\[4\]](#)

Protocol 3: Spectrophotometric Determination of Tungsten

Objective: To determine the tungsten content in a ferrotungsten sample using UV-Visible spectrophotometry.

Principle: Tungsten (VI) forms a colored complex with a suitable chromogenic reagent in an acidic medium. The absorbance of this complex is measured at a specific wavelength and is proportional to the concentration of tungsten. A common method involves the use of thiocyanate.

Reagents:

- Standard Tungsten Solution (1 mg/mL): Dissolve a known amount of sodium tungstate ($\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}$) in deionized water.
- Hydrochloric Acid (HCl), concentrated
- Stannous Chloride (SnCl_2) solution
- Sodium Thiocyanate (NaSCN) solution

- Deionized water

Procedure:

- Sample Dissolution:
 - Dissolve a known weight of the ferrotungsten sample using a mixture of acids, similar to the gravimetric method, to bring the tungsten into solution.
- Preparation of Standard Curve:
 - Prepare a series of standard solutions containing known concentrations of tungsten by diluting the standard tungsten solution.
 - To each standard, add HCl, SnCl_2 solution (to reduce interfering ions), and NaSCN solution to develop the color.
 - Dilute to a known volume with deionized water.
 - Measure the absorbance of each standard at the wavelength of maximum absorbance (typically around 400-420 nm for the thiocyanate complex) against a reagent blank.
 - Plot a calibration curve of absorbance versus tungsten concentration.
- Sample Analysis:
 - Take an aliquot of the dissolved ferrotungsten sample solution.
 - Add the same reagents as for the standard solutions (HCl, SnCl_2 , NaSCN) to develop the color.
 - Dilute to the same final volume as the standards.
 - Measure the absorbance of the sample solution at the same wavelength used for the standards.
- Calculation:

- Determine the concentration of tungsten in the sample solution from the calibration curve.
- Calculate the percentage of tungsten in the original ferrotungsten sample based on the initial sample weight and any dilutions made.

Protocol 4: X-Ray Fluorescence (XRF) Spectrometry Analysis

Objective: To rapidly and non-destructively determine the elemental composition of a ferrotungsten sample.

Principle: The sample is irradiated with a primary X-ray beam, causing the elements within the sample to emit secondary (fluorescent) X-rays at characteristic energies. By measuring the intensity of these fluorescent X-rays, the concentration of each element can be determined.^[5]

Instrumentation:

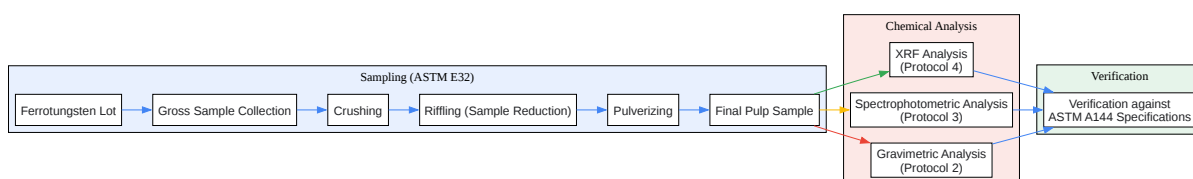
- Wavelength Dispersive X-Ray Fluorescence (WDXRF) or Energy Dispersive X-Ray Fluorescence (EDXRF) spectrometer.

Procedure:

- **Sample Preparation:**
 - **Pressed Pellets:** The finely pulverized ferrotungsten sample can be pressed into a pellet using a hydraulic press. A binder may be used to improve the pellet's integrity. This method is fast but can be susceptible to particle size and mineralogical effects.^[6]
 - **Fused Beads:** For higher accuracy, the sample can be fused with a flux (e.g., lithium tetraborate) at a high temperature to create a homogeneous glass bead. This eliminates particle size and mineralogical effects. The sample must be oxidized prior to fusion to prevent damage to the platinum crucible.^{[6][7]}
- **Instrument Calibration:**
 - A series of certified reference materials (CRMs) with known concentrations of elements in a similar matrix to ferrotungsten are used to calibrate the spectrometer.

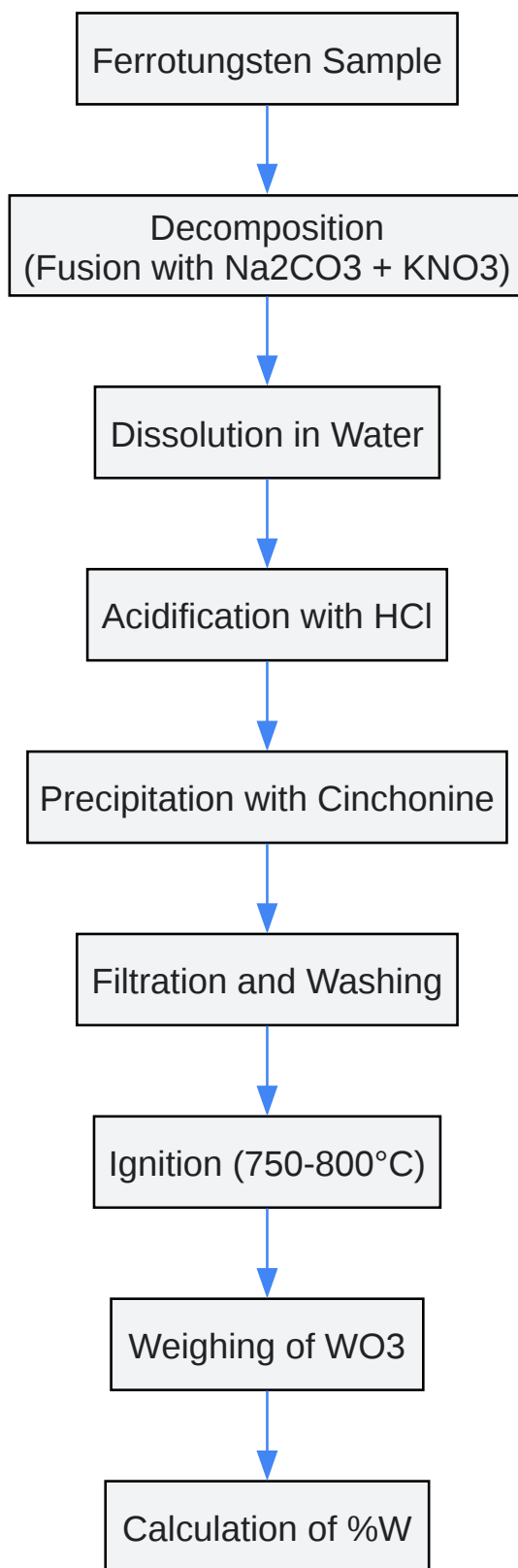
- The intensities of the characteristic X-ray lines for each element are measured for each CRM, and a calibration curve is established.
- Sample Measurement:
 - The prepared ferrotungsten sample (pellet or fused bead) is placed in the spectrometer and irradiated.
 - The intensities of the characteristic X-ray lines for the elements of interest are measured.
- Data Analysis:
 - The software of the XRF spectrometer uses the calibration curves to calculate the concentration of each element in the unknown sample.
 - Matrix correction algorithms are often applied to account for inter-element effects.

Mandatory Visualizations



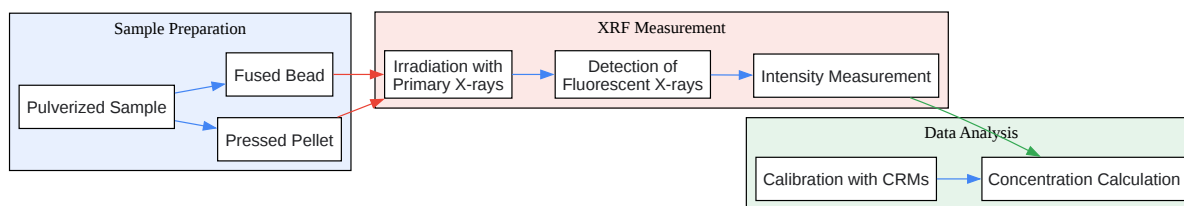
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Caption: Ferrotungsten Testing and Verification Workflow.



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Caption: Gravimetric Analysis of Tungsten in Ferrotungsten.



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Caption: Logical Flow of XRF Analysis for Ferrotungsten.

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